molecular formula C7H8N4O B2406447 4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile CAS No. 209849-42-3

4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile

Cat. No.: B2406447
CAS No.: 209849-42-3
M. Wt: 164.168
InChI Key: QTTWVMCKPIZALB-UHFFFAOYSA-N
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Description

4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-methoxy-6-methylpyrimidine with a cyanating agent. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxy-6-methylpyrimidine
  • 4-Amino-2-chloro-6-methylpyrimidine
  • 2-Amino-4-hydroxy-6-methylpyrimidine

Uniqueness

4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile is unique due to the presence of both an amino group and a methoxy group on the pyrimidine ring, along with a nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-5(3-8)6(9)11-7(10-4)12-2/h1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTWVMCKPIZALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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